2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Descripción
Propiedades
IUPAC Name |
2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4OS/c1-2-19-8-10-20(11-9-19)22-12-13-23(26-25-22)30-18-24(29)28-16-14-27(15-17-28)21-6-4-3-5-7-21/h3-13H,2,14-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJNQYLGWUQDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Substitution with 4-Ethylphenyl Group:
Attachment of the Sulfanyl-Ethanone Linker: This step involves the nucleophilic substitution of a halogenated ethanone derivative with a thiol group, forming the sulfanyl linkage.
Coupling with Phenylpiperazine: The final step is the coupling of the intermediate with 4-phenylpiperazine, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification processes such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In the field of chemistry, 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow researchers to explore new chemical pathways and develop novel compounds with enhanced properties.
Biology
The compound exhibits promising biological activities:
- Antimicrobial Activity : Studies indicate that similar pyridazine derivatives possess significant antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents.
- Anticancer Properties : Preliminary investigations into its anticancer effects reveal that it may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition .
Medicine
Research into the medicinal applications of this compound is ongoing:
- Anti-inflammatory Effects : The compound has been studied for its ability to reduce inflammation, potentially leading to therapeutic options for inflammatory diseases.
- Analgesic Activity : Its interaction with pain pathways suggests it could be developed into an analgesic medication .
Industry
In industrial applications, 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone is being explored for:
- Agrochemicals : Its biological activity may be harnessed in developing pesticides or herbicides.
- Pharmaceuticals : The compound's unique structure makes it a candidate for drug development in various therapeutic areas.
Case Studies
Several studies have highlighted the efficacy of 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone:
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl and piperazine moieties could play crucial roles in binding to these targets, influencing pathways involved in disease processes.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound’s structural analogs, such as those reported in RSC Medicinal Chemistry supplementary materials, provide insight into how substituent variations impact physicochemical and pharmacological properties. Below is a detailed comparison:
Structural Features
Key Observations:
- Core Heterocycle: The pyridazine in the target compound offers distinct electronic properties compared to pyrimidine in m6 and w3.
- Substituents: The 4-ethylphenyl group in the target compound increases lipophilicity (predicted logP ~3.5) compared to m6’s chloropyrimidine (logP ~2.8) . Chlorine in m6 and w3 may enhance electrophilic interactions but reduce metabolic stability.
- Linker Group: The sulfanyl (-S-) linker in the target compound is less polar than the amino (-NH-) linkers in m6 and w3, possibly affecting membrane permeability.
- Piperazine Substitution: The 4-phenyl group in the target compound and m6 may confer higher affinity for serotonin or dopamine receptors compared to w3’s 4-methylpiperazine, which is more basic and water-soluble .
Hypothesized Pharmacological Properties
- The sulfanyl linker may slow hepatic clearance compared to amino linkers.
- m6 and w3: The chlorine substituent in m6 could enhance kinase inhibition (e.g., JAK2 or EGFR targets), while w3’s methylpiperazine may improve solubility for CNS penetration .
Actividad Biológica
The compound 2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule that integrates a pyridazine ring, a sulfanyl group, and a piperazine moiety. This structure suggests potential biological activities, particularly in pharmacology. The exploration of its biological activity is critical for understanding its therapeutic potential in various medical applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
| Molecular Formula | C24H26N4OS |
| CAS Number | 896045-97-9 |
| Molecular Weight | 414.55 g/mol |
Antimicrobial Properties
Research indicates that pyridazine derivatives exhibit significant antimicrobial activity. The sulfanyl group in this compound may enhance its interaction with microbial enzymes, potentially inhibiting their function. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound could possess comparable antimicrobial properties .
Anticancer Activity
Pyridazine derivatives have also been studied for their anticancer effects. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Pyridazine derivatives are known to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which play a pivotal role in inflammatory responses. Preliminary studies indicate that this compound may reduce inflammation markers in cellular models .
The biological activity of 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone is likely mediated through several mechanisms:
- Enzyme Inhibition : The pyridazine ring may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides, which can modulate various signaling pathways.
- Receptor Interaction : The piperazine moiety may interact with neurotransmitter receptors, potentially influencing mood and behavior.
- Oxidative Stress Modulation : The sulfanyl group could play a role in reducing oxidative stress by scavenging free radicals or enhancing antioxidant defenses .
Case Study 1: Antibacterial Activity
A study investigating the antibacterial properties of pyridazine derivatives reported that compounds with similar structural features exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 32–64 µg/mL, indicating moderate antibacterial efficacy .
Case Study 2: Anticancer Evaluation
In vitro assays conducted on human cancer cell lines demonstrated that compounds structurally related to 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone significantly reduced cell viability by inducing apoptosis. The half-maximal inhibitory concentration (IC50) values were reported between 10–30 µM, showcasing promising anticancer activity .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that while many pyridazine and piperazine derivatives exhibit similar biological activities, the unique combination of functional groups in this compound may provide a distinct pharmacological profile:
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl... | Moderate | Promising | Potentially significant |
| Pyridazinone Derivative A | High | Moderate | Low |
| Piperazine Derivative B | Low | High | Moderate |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step protocols. For example:
- Step 1 : Preparation of the pyridazine core via Suzuki-Miyaura coupling between 4-ethylphenylboronic acid and 6-chloropyridazine under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/H₂O at 80–100°C .
- Step 2 : Thioether bond formation between the pyridazine intermediate and a 1-(4-phenylpiperazin-1-yl)ethanone derivative. This step often uses NaH or K₂CO₃ in DMF or THF to deprotonate the thiol group, followed by nucleophilic substitution .
- Optimization : Reaction yields improve with inert atmosphere (N₂/Ar), controlled temperature gradients, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). LC-MS and NMR are critical for intermediate validation .
Q. How can the structure of this compound be unambiguously confirmed using crystallographic and spectroscopic techniques?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in solvents like DCM/hexane. SC-XRD resolves bond lengths, angles, and stereochemistry, with refinement using SHELXL .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the sulfanyl proton (δ ~3.5–4.0 ppm) and piperazine N–CH₂ groups (δ ~2.5–3.5 ppm). Aromatic protons from pyridazine and phenyl rings appear at δ ~6.5–8.5 ppm .
- IR : Confirm carbonyl (C=O, ~1675 cm⁻¹) and sulfanyl (C–S, ~650 cm⁻¹) groups .
Q. What preliminary assays are recommended to evaluate its kinase inhibitory activity?
- Methodology :
- In vitro kinase assays : Use recombinant c-Met/VEGFR-2 kinases (common targets for structurally related compounds ). Measure IC₅₀ via ADP-Glo™ or fluorescence polarization assays with ATP-competitive inhibitors.
- Selectivity profiling : Test against a panel of ~50 kinases (e.g., EGFR, PDGFR) to identify off-target effects. Data normalization to staurosporine (broad-spectrum inhibitor) improves comparability .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved kinase selectivity?
- Methodology :
- Molecular docking (AutoDock/Vina) : Model the compound into c-Met/VEGFR-2 ATP-binding pockets. Prioritize derivatives with stronger hydrogen bonds (e.g., pyridazine N with Met1160 in c-Met) and reduced clashes .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Analyze RMSD/RMSF to identify flexible regions affecting selectivity .
- Free energy calculations (MM-PBSA) : Compare ΔG_binding for c-Met vs. off-target kinases to rationalize selectivity .
Q. What strategies resolve contradictions in reported IC₅₀ values across studies (e.g., c-Met inhibition variability)?
- Methodology :
- Standardize assay conditions : Control ATP concentration (e.g., 10 µM for Km-based assays), buffer pH (7.5), and enzyme purity (SDS-PAGE ≥95%) .
- Orthogonal validation : Confirm activity via cell-based assays (e.g., HGF-stimulated c-Met phosphorylation in A549 cells). Discrepancies may arise from cellular permeability or metabolite interference .
Q. How do salt forms or polymorphs impact its pharmacokinetic and pharmacodynamic profiles?
- Methodology :
- Salt screening : Co-crystallize with HCl, Na, or K salts. Characterize solubility (shake-flask method) and stability (TGA/DSC). For example, HCl salts often enhance aqueous solubility .
- Polymorph studies : Use SC-XRD/PXRD to identify forms. Test dissolution rates and bioavailability in rodent models. Metastable polymorphs may exhibit faster absorption .
Q. What analytical techniques are critical for detecting degradation products under stress conditions?
- Methodology :
- Forced degradation : Expose to heat (40–60°C), UV light, or oxidative conditions (H₂O₂). Monitor via UPLC-MS/MS (e.g., Waters Acquity BEH C18 column, 0.1% formic acid gradient).
- Degradant identification : Major products often include sulfoxide (m/z +16) or hydrolyzed piperazine fragments. Compare with synthetic standards .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
